molecular formula C9H9F2NO2 B8143393 Ethyl 6-amino-2,3-difluorobenzoate

Ethyl 6-amino-2,3-difluorobenzoate

Cat. No. B8143393
M. Wt: 201.17 g/mol
InChI Key: NENGDMNDGBSJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-2,3-difluorobenzoate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-amino-2,3-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-2,3-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • High-Ceiling Diuretics : Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate (27) is identified as a potent high-ceiling diuretic, which may have significant pharmacological research applications (Lee et al., 1984).

  • Apoptosis-Inducing Agent for Breast Cancer : A study showed that Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4 has potential as an apoptosis-inducing agent for breast cancer, significantly reducing solid tumor mass in vivo (Gad et al., 2020).

  • Synthesis of Fused Pyranones and Pyrimidin : Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate (3) is effective in synthesizing fused 3-aminopyranones, quinolizin-4-ones, and fused pyrimidin (Soršak et al., 1998).

  • Antiinflammatory, Analgesic, and Antipyretic Activities : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates exhibit antiinflammatory, analgesic, and antipyretic activities, with potential ulcerogenic effects (Abignente et al., 1983).

  • Regioselective Formation of Azaspiro Compounds : Photolysis of ethyl 3-azido-4,6-difluorobenzoate in oxygen presence leads to regioselective formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-6-carboxylate (Andersson et al., 2017).

  • Crystal Structure Analysis : Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)- 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using an eco-friendly catalyst and crystallized in triclinic form, showcasing its structural properties (Kumar et al., 2018).

  • TOP1-Targeting Activity in Cytotoxicity : Hydrophilic substituents at the 2-position of an ethyl group enhance biological activity in 8- and 9-amino derivatives of certain compounds, indicating potential cytotoxicity and TOP1-targeting activity (Sharma et al., 2009).

  • Thermal and Structural Properties : Ethyl 2-aminobenzoate and ethyl 3-aminobenzoate have similar thermal and structural properties to ethyl 2-aminobenzoate, with a hydrogen bond and energetic effects from the amino substituent exchange (Ledo et al., 2019).

properties

IUPAC Name

ethyl 6-amino-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENGDMNDGBSJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-2,3-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-2,3-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-amino-2,3-difluorobenzoate
Reactant of Route 3
Ethyl 6-amino-2,3-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-amino-2,3-difluorobenzoate
Reactant of Route 5
Ethyl 6-amino-2,3-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-amino-2,3-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.